2-(4-Fluorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Description
2-(4-Fluorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique structure and properties, which make it an attractive candidate for further research and development.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of N-substituted derivatives of this compound involves a series of reactions starting from benzenesulfonyl chloride, leading to compounds with moderate to strong antibacterial activities against both Gram-negative and Gram-positive bacteria. These compounds' structures were elucidated using 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).
- Another study synthesized a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, aiming at understanding their interaction with the butyrylcholinesterase (BChE) enzyme through molecular docking studies. These interactions provided insights into ligand-BChE binding affinity and orientation in the enzyme's active sites (Khalid et al., 2016).
Biological Activities
- Sulfone derivatives containing 1,3,4-oxadiazole moieties showed promising antibacterial activities against rice bacterial leaf blight, highlighting their potential in agricultural applications. These derivatives also demonstrated the ability to enhance plant resistance against diseases through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities in rice (Shi et al., 2015).
- A study on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated their anticancer potential, revealing several compounds with low IC50 values, indicating strong anticancer activity relative to the reference drug doxorubicin (Rehman et al., 2018).
Material Science Applications
- The compound and its derivatives have been utilized in the synthesis of sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole polymers for potential use as proton exchange membranes in fuel cells. These materials showed excellent thermal, dimensional, and oxidative stability, along with promising proton conductivity and low methanol permeability (Jingmei Xu et al., 2013).
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-16-8-6-14(7-9-16)18-21-22-19(26-18)15-10-12-23(13-11-15)27(24,25)17-4-2-1-3-5-17/h1-9,15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFERFHQNVXRZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole |
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